molecular formula C9H9N5O B11031958 1-(4-iminoquinazolin-3(4H)-yl)urea

1-(4-iminoquinazolin-3(4H)-yl)urea

Cat. No.: B11031958
M. Wt: 203.20 g/mol
InChI Key: ZWFKHEBVWYUFTN-UHFFFAOYSA-N
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Description

N-[4-Imino-3(4H)-quinazolinyl]urea is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the quinazoline family, which is known for its wide range of applications in medicinal chemistry, including antiviral, antitumor, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Imino-3(4H)-quinazolinyl]urea typically involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at elevated temperatures (around 150°C). This reaction leads to the formation of 4-imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one, which can then be further modified to obtain the desired urea derivative .

Industrial Production Methods

Industrial production methods for N-[4-Imino-3(4H)-quinazolinyl]urea are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Imino-3(4H)-quinazolinyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can lead to the formation of quinazoline-4-ones, while reduction can yield quinazoline-4-amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-Imino-3(4H)-quinazolinyl]urea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and suppressing NF-κB and IL-6 pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Imino-3(4H)-quinazolinyl]urea stands out due to its unique combination of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Its ability to inhibit quorum sensing and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

(4-iminoquinazolin-3-yl)urea

InChI

InChI=1S/C9H9N5O/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15)

InChI Key

ZWFKHEBVWYUFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=O)N

Origin of Product

United States

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